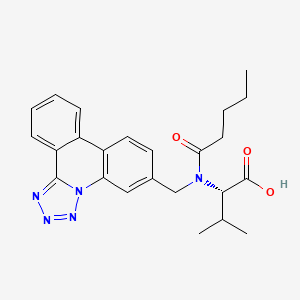
Phenanthridin-6-ylmethyl Valsartan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthridin-6-ylmethyl Valsartan is a compound that combines the structural features of phenanthridine and valsartan. Valsartan is a well-known angiotensin II receptor blocker used to treat high blood pressure and heart failure . Phenanthridine derivatives are known for their biological activities, including antimicrobial and anticancer properties . The combination of these two structures aims to enhance the therapeutic potential of the resulting compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridin-6-ylmethyl Valsartan involves multiple steps, starting from the basic building blocks of phenanthridine and valsartan. One common method involves the formation of the phenanthridine ring through palladium-catalyzed annulation . The valsartan moiety is synthesized separately through a series of steps, including the formation of the tetrazole ring catalyzed by Lewis acid . The final step involves coupling the phenanthridine and valsartan structures using a suitable linker under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phenanthridin-6-ylmethyl Valsartan undergoes various chemical reactions, including:
Oxidation: The phenanthridine moiety can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can modify the tetrazole ring in the valsartan structure.
Substitution: Substitution reactions can occur at the phenanthridine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions include various phenanthridinone derivatives, reduced tetrazole compounds, and substituted phenanthridine derivatives .
Aplicaciones Científicas De Investigación
Phenanthridin-6-ylmethyl Valsartan has diverse applications in scientific research:
Mecanismo De Acción
Phenanthridin-6-ylmethyl Valsartan exerts its effects through multiple pathways:
Angiotensin II Receptor Blockade: The valsartan moiety blocks the angiotensin II receptor, reducing blood pressure and preventing vasoconstriction.
Antimicrobial and Anticancer Activity: The phenanthridine moiety interacts with cellular targets, disrupting microbial cell walls and inhibiting cancer cell proliferation.
Molecular Targets: The compound targets angiotensin II receptors, microbial enzymes, and cancer cell DNA
Comparación Con Compuestos Similares
Phenanthridin-6-ylmethyl Valsartan is unique due to its dual functionality, combining the properties of phenanthridine and valsartan. Similar compounds include:
Losartan: Another angiotensin II receptor blocker with a different structure.
Irbesartan: Known for its higher efficacy in reducing blood pressure compared to losartan.
Phenanthridinone Derivatives: Compounds with similar antimicrobial and anticancer activities.
This compound stands out due to its combined therapeutic potential, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C24H27N5O3 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[pentanoyl(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)amino]butanoic acid |
InChI |
InChI=1S/C24H27N5O3/c1-4-5-10-21(30)28(22(15(2)3)24(31)32)14-16-11-12-18-17-8-6-7-9-19(17)23-25-26-27-29(23)20(18)13-16/h6-9,11-13,15,22H,4-5,10,14H2,1-3H3,(H,31,32)/t22-/m0/s1 |
Clave InChI |
WTOMWKQRLUEBQX-QFIPXVFZSA-N |
SMILES isomérico |
CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)[C@@H](C(C)C)C(=O)O |
SMILES canónico |
CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)C(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















